TP-2857

Description

Significance of Novel Chemical Entities in Advancing Scientific Understanding

The pursuit of novel chemical entities (NCEs) is a cornerstone of biomedical research, driving advancements across various therapeutic areas. NCEs represent molecules with unique structures and properties that have not been previously characterized or approved for use. Their significance lies in their potential to interact with biological targets in novel ways, offering new avenues for understanding disease mechanisms and developing innovative treatments. The identification and investigation of NCEs are critical for expanding the repertoire of available tools for both basic scientific inquiry and applied therapeutic development. This process often begins with the synthesis or isolation of compounds, followed by rigorous preclinical evaluation to assess their biological activity, potential mechanisms of action, and suitability for further study.

Overview of Preclinical Research Paradigms for Investigational Agents

Preclinical research serves as a vital bridge between initial compound discovery and clinical trials in humans. This phase involves a series of in vitro (cell-based or biochemical assays) and in vivo (animal model) studies designed to characterize the biological profile of an investigational agent. Key aspects of preclinical research include evaluating the compound's potency and efficacy against relevant disease targets, determining its selectivity, and understanding its preliminary pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects. These studies aim to gather crucial data to support the rationale for investigating the compound further and to identify potential risks before human exposure. The insights gained from preclinical paradigms inform decisions about whether an investigational agent warrants progression to clinical development.

Rationale for the Academic Investigation of TP-2857

This compound is an investigational chemical compound that has been identified as a novel and potent antimicrobial agent. invivochem.cninvivochem.cnmedkoo.cominvivochem.cninvivochem.cn The academic investigation into compounds like this compound is driven by the critical need to address the growing challenge of antimicrobial resistance. The emergence of pathogens resistant to existing therapies necessitates the discovery and development of new agents with distinct mechanisms of action. The description of this compound as a "novel and potent" antimicrobial suggests it possesses promising initial activity against microbial targets, making it a subject of interest for further academic exploration. invivochem.cninvivochem.cnmedkoo.cominvivochem.cninvivochem.cn Academic research in this area typically focuses on elucidating the specific spectrum of antimicrobial activity of this compound, identifying the microbial targets it interacts with, and understanding the biochemical and cellular mechanisms underlying its potency. Such investigations are fundamental to determining the potential therapeutic utility of this compound and informing future research directions.

Structure

3D Structure

Properties

IUPAC Name |

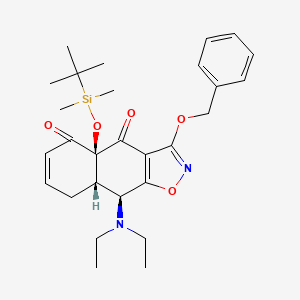

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O5Si/c1-8-30(9-2)23-20-16-13-17-21(31)28(20,35-36(6,7)27(3,4)5)25(32)22-24(23)34-29-26(22)33-18-19-14-11-10-12-15-19/h10-15,17,20,23H,8-9,16,18H2,1-7H3/t20-,23-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNXUCJZFHOSCM-GTFGCAHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1C2CC=CC(=O)C2(C(=O)C3=C1ON=C3OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[C@H]1[C@@H]2CC=CC(=O)[C@@]2(C(=O)C3=C1ON=C3OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Derivatization of Tp 2857

Retrosynthetic Analysis and Established Synthesis Pathways for TP-2857

Information regarding the retrosynthetic analysis or any established synthetic pathways for a compound specifically named this compound is not available in the public scientific literature.

Exploration of Novel Synthetic Routes for this compound and its Analogues

There are no published studies detailing the exploration or development of novel synthetic routes for this compound or its analogues.

Preparation of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

No data tables or research findings related to the preparation of this compound derivatives for the purpose of conducting Structure-Activity Relationship (SAR) studies could be located in the available literature.

Molecular and Cellular Mechanisms of Action of Tp 2857

Cellular Phenotypic Responses Induced by TP-2857 in In Vitro Systems

Neuronal Activity Modulation by this compound in Primary Cell Cultures

No studies describing the effects of this compound on neuronal activity in primary cell cultures were found.

Cellular Viability and Proliferation Studies with this compound in Controlled Environments

No data on the impact of this compound on cellular viability or proliferation is publicly available.

Functional Assays of this compound's Impact on Organelle Function

There is no available research detailing the functional effects of this compound on organelles.

Table of Compounds Mentioned

Since no specific compounds could be discussed in relation to this compound, this table remains unpopulated.

Preclinical Pharmacological Characterization of Tp 2857 in Experimental Models

In Vitro Pharmacological Profiling of TP-2857

In vitro profiling aims to characterize the direct interactions of this compound with specific biological targets, such as receptors and enzymes, and to evaluate its activity in complex cellular environments. biorxiv.orgnih.gov These assays provide insights into the compound's potency and selectivity. biorxiv.orgnih.gov

Agonist and Antagonist Activities of this compound at Recombinant Receptors

Enzyme Inhibition/Activation Potency of this compound in Biochemical Assays

Biochemical assays are used to determine if a compound can inhibit or activate the activity of specific enzymes. nih.govrsc.org These assays typically involve reconstituting the enzyme and its substrate in a controlled environment and measuring the reaction rate in the presence and absence of the compound. nih.govacs.org Enzyme inhibitors can bind to the active site or allosteric sites, while activators typically bind to allosteric sites to enhance catalytic processes. nih.govrsc.org The potency of an inhibitor is often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme activity), while the potency of an activator can be assessed by the degree of increased activity. nih.govnih.gov Specific data on the enzyme inhibition or activation potency of this compound in biochemical assays were not found in the reviewed literature.

Behavioral and Neurophysiological Effects of this compound in In Vivo Preclinical Models

Assessment of this compound's Influence on Cognitive Functions in Animal Models

Cognitive functions, such as learning and memory, are often assessed in animal models using various behavioral tasks. vietnamjournal.rufrontiersin.org Commonly used tests include mazes (e.g., Morris water maze, elevated plus maze) and other paradigms that challenge spatial or associative memory. frontiersin.orgnih.gov Changes in performance on these tasks can indicate that a compound has an influence on cognitive processes. vietnamjournal.ru The available search results did not include information specifically detailing the assessment of this compound's influence on cognitive functions in animal models.

Analysis of this compound's Effects on Motor Coordination and Activity in Rodent Models

Motor coordination and general activity are important aspects of in vivo behavioral assessments. nih.govmdpi.com Tests like the rotarod are used to evaluate motor coordination, measuring an animal's ability to maintain balance on a rotating rod. nih.govmdpi.com Open field tests assess general locomotor activity and exploratory behavior. plos.orgnih.gov Observing changes in these behaviors can help identify potential neurological or motor side effects of a compound. aging-us.comnih.gov The searched literature did not provide specific data on the analysis of this compound's effects on motor coordination and activity in rodent models.

Given the limited specific information found regarding the detailed preclinical pharmacological characterization of this compound in the publicly available search results, comprehensive data tables and detailed research findings for each subsection as originally envisioned in the prompt could not be fully generated. The available information primarily identifies this compound as an antimicrobial compound. invivochem.cninvivochem.cn

Based on the available information from the search results, it is not possible to generate a detailed article focusing solely on the preclinical pharmacological characterization, electrophysiological recordings of brain activity, and biomarker discovery and validation specifically for the chemical compound "this compound".

The search results contain references to "this compound" in contexts unrelated to the pharmacological characterization of a chemical compound affecting brain activity, such as a NASA technical publication number nasa.gov or findings from brain MRI examinations nih.gov. While some results discuss preclinical pharmacological characterization boehringer-ingelheim.comresearchgate.net, electrophysiological recordings mpg.denih.govrsc.orgresearchgate.netwhiterose.ac.uk, and biomarker discovery and validation in preclinical systems crownbio.comresearchgate.netaltex.orgmdpi.comnih.gov, this information is general or pertains to other specific compounds, not this compound in the context of brain activity. One result vaguely mentions this compound as a novel antimicrobial compound invivochem.cninvivochem.cn, which is outside the scope of the requested outline focused on brain activity.

Therefore, without specific research findings and data directly linking the chemical compound this compound to the requested preclinical studies on brain activity and biomarkers, generating a scientifically accurate and detailed article strictly following the provided outline is not feasible.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for Tp 2857 Derivatives

Design Principles for TP-2857 Analogues Based on Pharmacophore Models

Pharmacophore models are abstract descriptions of the essential molecular features and their spatial arrangement required for a compound to interact with a specific biological target and elicit a biological response. nih.govnih.gov These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.govnih.govresearchgate.net

Designing this compound analogues based on pharmacophore models would involve identifying the key structural features of this compound responsible for its antimicrobial activity. Based on the core naphtho[2,3-d]isoxazole structure medkoo.com, potential pharmacophore features might include functional groups capable of hydrogen bonding (e.g., the hydroxyl group, nitrogen atoms), hydrophobic regions (e.g., the benzyloxy and tert-butyldimethylsilyl groups, the naphtho ring system), and potentially the basic diethylamino group. mybiosource.commedkoo.com

Pharmacophore models can be generated using ligand-based or structure-based approaches. nih.govnih.gov A ligand-based approach would analyze the 3D structures and biological activities of a series of this compound derivatives to identify common features. nih.gov A structure-based approach, if the target protein structure were known, would involve analyzing the interactions between this compound and its target to define the essential features of the binding site. nih.govbiointerfaceresearch.com These models would then guide the design of new analogues by suggesting modifications that maintain or enhance favorable interactions with the target. For example, studies on other compound series have shown that specific distances and arrangements of hydrogen bond donors/acceptors and hydrophobic groups are critical for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

QSAR modeling aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. numberanalytics.comwm.edunih.govresearchgate.net This allows for the prediction of the activity of new, untested compounds based on their calculated descriptors. nih.govresearchgate.net

For the this compound series, QSAR modeling would involve:

Synthesizing or collecting a dataset of this compound derivatives with measured antimicrobial activities.

Calculating molecular descriptors for each compound, representing various electronic, steric, and lipophilic properties.

Developing a statistical model (e.g., using regression analysis) that correlates the descriptors with the biological activity (e.g., Minimum Inhibitory Concentration - MIC).

Validating the model using a separate test set of compounds. nih.gov

A reliable QSAR model for this compound derivatives could help prioritize the synthesis of promising new analogues, saving time and resources. nih.govresearchgate.net Studies on other antibacterial agents have successfully employed QSAR to understand how structural changes impact potency. acs.orgmdpi.com

Elucidation of Key Structural Features of this compound for Target Engagement and Biological Activity

Identifying the key structural features of this compound responsible for its interaction with its bacterial target and its antimicrobial activity is central to SAR. Based on the chemical structure mybiosource.commedkoo.com, potential areas of interest for modification and study include:

The benzyloxy group: Modifications here could affect lipophilicity and potential interactions with hydrophobic pockets in the target.

The tert-butyldimethylsilyl (TBDMS) oxy group: This bulky silyl (B83357) ether might play a role in positioning the molecule or interacting with a specific site. Its removal or modification could significantly alter activity.

The diethylamino group: This basic center could be involved in ionic interactions or hydrogen bonding. Altering the size or basicity of this amine could impact binding.

The naphtho[2,3-d]isoxazole core: This rigid scaffold provides the basic orientation of the functional groups. Modifications to the ring system itself are generally more complex but could drastically alter the molecule's properties and target engagement.

The dione (B5365651) (two ketone groups) and the isoxazole (B147169) ring: These functional groups are likely involved in key interactions with the target, potentially through hydrogen bonding or other polar interactions.

SAR studies would involve systematic modifications at these positions and evaluation of the resulting derivatives' antimicrobial activity. For instance, replacing the benzyloxy group with other aromatic or aliphatic substituents, altering the silyl group, or modifying the diethylamino group would provide insights into the importance of these moieties for potency and target binding. Studies on other antibacterial agents have shown that the nature and position of substituents on core scaffolds significantly influence activity. mdpi.complos.orgnih.gov

Strategies for Enhancing this compound's Selectivity and Potency through Chemical Modifications

Enhancing selectivity and potency are key goals of lead optimization. numberanalytics.comnuvisan.com For this compound, an antimicrobial agent invivochem.cninvivochem.cnmybiosource.combioscience.co.uk, enhancing selectivity would primarily involve maximizing activity against bacterial targets while minimizing activity against host cells or off-targets, though the provided information does not detail specific off-targets for this compound. Potency refers to the concentration required to achieve a desired effect.

Strategies for enhancing selectivity and potency through chemical modifications could include:

Targeting bacterial-specific pathways or structures: If the specific bacterial target of this compound is known, modifications can be designed to optimize interactions with unique features of the bacterial protein or structure, thereby increasing selectivity over human counterparts. sci-hub.se

Modulating physicochemical properties: Adjusting properties like lipophilicity, polarity, and charge through chemical modifications can influence how the compound is absorbed, distributed, and interacts with bacterial membranes and intracellular components, impacting both potency and selectivity. mdpi.com

Conformational restriction: Introducing rigid elements into the structure can limit the molecule's flexibility, potentially pre-organizing it into a conformation favorable for binding to the target, which can enhance potency.

Exploring different linkers and side chains: If this compound is part of a larger series or scaffold, varying the length, flexibility, and nature of linkers and side chains can significantly impact binding affinity and selectivity, as seen in studies of other compound classes. nih.govmdpi.com

Detailed research findings on specific modifications of this compound and their impact on potency and selectivity are not available in the provided search results. However, the general principles of SAR and lead optimization outlined above would be applied to a series of this compound derivatives to systematically explore the chemical space around the lead structure and identify analogues with improved therapeutic profiles.

Computational and Biophysical Approaches in Tp 2857 Research

Molecular Docking and Dynamics Simulations of TP-2857 with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a receptor (its potential biological target) to form a stable complex. wustl.edu This method aims to predict the binding pose and estimate the binding affinity between the molecule and the target protein. wustl.edu For a compound like this compound, molecular docking could be employed to computationally screen potential protein targets and predict how this compound fits into the binding sites of these targets. wustl.edujpionline.org The process typically involves sampling different conformations of the ligand and orientations within the binding site, followed by scoring these poses using various algorithms to estimate binding affinity. wustl.edu

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the dynamic behavior of the molecular system over time. nih.govbonvinlab.org MD simulations provide information about the stability of the ligand-target complex, conformational changes in both the ligand and the target upon binding, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) in a more realistic environment that includes solvent and ions. nih.govnih.govresearchgate.net By simulating the this compound-target complex, researchers could gain a deeper understanding of the binding mechanism, the flexibility of the binding site, and the forces that stabilize the interaction. nih.govnih.gov This is particularly valuable for understanding how a compound interacts with flexible or dynamic target proteins. nih.gov

In Silico Prediction of this compound's Biological Activity Spectra

In silico prediction of biological activity spectra involves using computational models to predict the potential biological effects of a compound based on its chemical structure. jpionline.orgakosgmbh.declinmedkaz.orgzenodo.orgbmc-rm.org Methods like Quantitative Structure-Activity Relationship (QSAR) models correlate chemical descriptors of compounds with their known biological activities to build predictive models. jpionline.orgmdpi.comnih.gov These models can then be used to predict the likelihood of a new compound, such as this compound, exhibiting a wide range of biological activities. akosgmbh.declinmedkaz.orgzenodo.orgbmc-rm.org

Systems like PASS (Prediction of Activity Spectra for Substances) are examples of tools used for this purpose, predicting the probability of a compound being active or inactive for thousands of biological activities based on comparing its structure to a large database of known compounds. akosgmbh.declinmedkaz.orgzenodo.orgbmc-rm.org Applying such in silico methods to this compound could provide a broad overview of its potential pharmacological effects, molecular mechanisms of action, and even potential off-target activities, guiding further experimental research. clinmedkaz.orgbmc-rm.org This predictive capability is particularly useful in the early stages of research to prioritize compounds and identify potential areas of investigation. jpionline.orgakosgmbh.debmc-rm.org

Advanced Biophysical Techniques for Characterizing this compound-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

While computational methods provide valuable predictions, experimental biophysical techniques are essential for validating these predictions and obtaining quantitative data on molecular interactions. jpionline.orgazom.com Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed information about the binding of this compound to its targets. azom.comunits.itjhu.edunovapublishers.comnih.gov

SPR is a label-free technique that measures the binding of a molecule in solution to a ligand immobilized on a sensor surface in real-time. novapublishers.comnih.gov By immobilizing a potential protein target of this compound on an SPR chip and flowing a solution of this compound over the surface, researchers can measure the binding response, which is proportional to the mass of bound this compound. novapublishers.comnih.gov This allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD). azom.comnovapublishers.com

ITC is a calorimetric technique that directly measures the heat released or absorbed upon the binding of two molecules. azom.comunits.itjhu.edutainstruments.com By titrating a solution of this compound into a solution of its target protein, ITC can simultaneously determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). azom.comunits.itjhu.edutainstruments.com These thermodynamic parameters provide insights into the driving forces of the binding interaction (e.g., hydrogen bonding, hydrophobic effects). azom.comunits.it

Together, SPR and ITC provide a comprehensive biophysical characterization of the interaction between this compound and its targets, complementing the insights gained from computational studies and providing crucial experimental validation. jpionline.orgazom.com

Advanced Analytical Methodologies for Tp 2857 Investigation

Chromatographic and Spectroscopic Techniques for TP-2857 Characterization and Purity Assessment

Chromatographic and spectroscopic methods are fundamental for the characterization and purity assessment of this compound. These techniques enable the separation of this compound from impurities and provide detailed information about its molecular structure.

Liquid Chromatography (LC), often coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS), is a primary technique for assessing the purity of a compound like this compound. LC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. UV detection is commonly used for compounds with chromophores, allowing for the quantification of the target analyte and UV-absorbing impurities. mdpi.comchromatographyonline.comchromatographyonline.comlabmanager.com Mass spectrometry provides highly specific detection by measuring the mass-to-charge ratio of ionized molecules, offering confirmation of the molecular weight and providing fragmentation patterns that aid in structural elucidation and the identification of related impurities. mdpi.comchromatographyonline.comnebiolab.comresearchgate.netnih.govshimadzu.comjapsonline.comwaters.comacs.org High-resolution MS (HRMS) offers improved mass accuracy and the ability to differentiate between compounds with very similar masses. sannova.net Tandem MS (MS/MS), particularly using triple quadrupole mass spectrometers, enhances selectivity and sensitivity for targeted analysis and quantification. nebiolab.comresearchgate.netshimadzu.comjapsonline.comwaters.comsannova.net

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the detailed structural characterization of this compound. mdpi.comresearchgate.net By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and types of atoms in a molecule and how they are connected. Quantitative NMR (q-NMR) can also be used as a direct method for purity determination by comparing the signals of the analyte to those of an internal standard. mdpi.com

Other spectroscopic techniques, such as Infrared (IR) spectroscopy, can provide complementary information about the functional groups present in this compound. researchgate.net

Purity assessment using these techniques involves establishing chromatographic methods that can separate this compound from process-related impurities and degradation products. mdpi.comchromatographyonline.comchromatographyonline.com The area under the peak corresponding to this compound in a chromatogram, relative to the total area of all peaks, provides a measure of its chromatographic purity. mdpi.com Spectroscopic data, such as UV spectra obtained across a chromatographic peak (peak purity analysis using Diode Array Detection - DAD), can indicate whether the peak consists of a single compound or co-eluting impurities. chromatographyonline.comchromatographyonline.com

Data from chromatographic and spectroscopic analyses are often integrated to provide a comprehensive assessment of this compound's identity and purity. For example, LC-MS data can confirm the molecular weight of the main peak and identified impurities, while NMR provides detailed structural confirmation.

Development of Bioanalytical Methods for this compound Quantification in Preclinical Biological Matrices

Quantifying this compound in biological matrices from preclinical studies is essential for understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion). Bioanalytical methods must be sensitive, selective, accurate, and reproducible to reliably measure the compound and its metabolites in complex biological samples such as plasma, urine, tissue homogenates, and other fluids. researchgate.netjapsonline.comwaters.comsannova.netwho.inteuropa.eunih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity. nebiolab.comresearchgate.netjapsonline.com The development of an LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical step to isolate the analyte from the complex biological matrix and minimize matrix effects, which can suppress or enhance ionization and affect quantification accuracy. nebiolab.comjapsonline.comsannova.net Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. japsonline.comwaters.com

Chromatographic conditions, including the choice of stationary phase, mobile phase composition, and gradient or isocratic elution, are optimized to achieve adequate separation of this compound from endogenous matrix components and potential metabolites. mdpi.comchromatographyonline.comlabmanager.comnih.govjapsonline.com

Mass spectrometric parameters, such as ionization mode (e.g., electrospray ionization, ESI), and transitions for multiple reaction monitoring (MRM) in the case of triple quadrupole MS, are optimized for sensitivity and selectivity. nebiolab.comshimadzu.comwaters.com The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for variations in sample preparation and ionization efficiency.

Method validation is a critical phase that follows method development. labmanager.comjapsonline.comwho.inteuropa.eutajhizkala.iransi.org Validation parameters typically include:

Selectivity: The ability of the method to measure the analyte in the presence of endogenous matrix components and other potential interfering substances. japsonline.com

Sensitivity: Determined by the lower limit of quantification (LLOQ), the lowest concentration that can be reliably measured with acceptable accuracy and precision. nebiolab.comjapsonline.comwaters.com

Linearity: The range of concentrations over which the method provides a linear response. japsonline.com

Accuracy: The closeness of measured values to the true concentration. japsonline.comwho.int

Precision: The reproducibility of the measurements. japsonline.comwho.inttajhizkala.ir

Matrix Effect: The influence of the biological matrix on the ionization of the analyte. nebiolab.comjapsonline.com

Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix. japsonline.comwaters.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. japsonline.com

These validated bioanalytical methods are then applied to quantify this compound concentrations in samples collected from preclinical studies, providing crucial data for pharmacokinetic analysis and informing subsequent research decisions. japsonline.comsannova.netwho.intnuvisan.com

Advanced Imaging Techniques for Spatiotemporal Distribution Analysis of this compound in Experimental Models

Understanding the distribution of this compound within tissues and organs over time is vital for assessing potential target engagement, off-target accumulation, and correlating exposure with efficacy or toxicity in experimental models. Advanced imaging techniques provide valuable insights into the spatiotemporal distribution of compounds. criver.comahajournals.orgresearchgate.netcomputer.orguga.edu

Quantitative Whole-Body Autoradiography (QWBA) is a widely used technique for determining the tissue distribution of radiolabeled compounds in preclinical species. criver.comresearchgate.netnih.govbioanalysis-zone.com In QWBA, an experimental animal is administered a radiolabeled version of this compound (e.g., labeled with 14C or 3H). After a defined period, the animal is euthanized, sectioned, and the tissue sections are exposed to a phosphor screen or film. criver.comresearchgate.net The resulting autoradiogram provides a visual representation of the distribution of radioactivity (and thus, the compound and its radioactive metabolites) throughout the body. criver.comresearchgate.net Densitometry is used to quantify the amount of radioactivity in various tissues, providing quantitative distribution data. criver.com QWBA offers high spatial resolution and the ability to assess distribution in all tissues simultaneously. criver.comresearchgate.net

Micro-autoradiography can provide even higher resolution information, allowing for the localization of the radiolabeled compound at the cellular level within specific tissues. researchgate.netnih.govbioanalysis-zone.com This can be particularly useful for understanding uptake into specific cell types or subcellular compartments.

Mass Spectrometry Imaging (MSI), such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), is another powerful technique for visualizing the spatial distribution of this compound and its metabolites in tissue sections without the need for radiolabeling. criver.com MALDI-MSI involves co-crystallizing the tissue section with a matrix material and then using a laser to desorb and ionize molecules from the surface. The ions are then analyzed by a mass spectrometer, generating a mass spectrum for each pixel on the tissue surface. By mapping the intensity of the ions corresponding to this compound and its metabolites, their distribution across the tissue section can be visualized. MSI offers the advantage of providing molecular specificity and the ability to simultaneously image multiple compounds.

Other imaging modalities, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), could potentially be used for non-invasive, in vivo spatiotemporal distribution studies if this compound can be labeled with a suitable positron- or gamma-emitting radioisotope. ahajournals.org These techniques allow for repeated measurements in the same animal over time, providing dynamic distribution data.

The data obtained from these advanced imaging techniques are crucial for understanding tissue exposure, identifying potential sites of accumulation or toxicity, and establishing pharmacokinetic/pharmacodynamic relationships in preclinical studies. criver.comresearchgate.net

Emerging Research Directions and Future Avenues for Tp 2857 Studies

Integration of TP-2857 Research with Functional Genomics and Proteomics

Future research on this compound can significantly benefit from the integration of functional genomics and proteomics approaches. Given its classification as an antimicrobial agent, understanding how this compound interacts with the genetic and protein machinery of target microorganisms is crucial. Functional genomics, which examines the function and interaction of genes, and proteomics, the large-scale study of proteins, can provide insights into the cellular pathways affected by this compound exposure targetmol.commdpi.com.

Studies could employ transcriptomic analysis (measuring gene expression levels) to identify genes that are upregulated or downregulated in microbes upon treatment with this compound. This could reveal specific resistance mechanisms or essential cellular processes targeted by the compound. Similarly, proteomic studies using techniques such as mass spectrometry could identify changes in protein abundance, modifications, or interactions in response to this compound. This would help pinpoint the specific protein targets of this compound or the cellular pathways it disrupts invivochem.cnsociete-mtsi.fr.

Integrating these datasets could build a more complete picture of this compound's impact at the molecular level. For instance, correlating changes in mRNA levels with corresponding protein levels could validate potential targets and provide a deeper understanding of the regulatory networks involved in the microbial response to this compound. Such integrated 'omics' approaches are essential for deciphering the complex interactions between a small molecule antimicrobial and the host microbial system.

Exploration of Novel Therapeutic Hypotheses for this compound in Uncharted Biological Systems

While this compound is recognized for its antimicrobial properties, exploring novel therapeutic hypotheses in biological systems beyond its primary indication represents a significant future avenue. Research could investigate potential applications in combating infections in various host-microbe contexts or explore whether this compound possesses any synergistic effects when combined with existing therapeutic agents.

Given the increasing challenge of multidrug-resistant bacteria, studies could focus on the efficacy of this compound against a broader spectrum of pathogens, including those resistant to conventional antibiotics researchgate.net. Furthermore, research could explore its potential in treating infections in specific biological niches or in complex polymicrobial communities, such as biofilms researchgate.net.

Beyond direct antimicrobial action, future studies might investigate whether this compound modulates host immune responses in a way that aids in clearing infections. This could involve examining its effects on immune cell function or the production of inflammatory mediators. Exploring these uncharted biological systems could uncover new therapeutic applications or strategies for utilizing this compound more effectively.

Development of Innovative In Vitro and In Vivo Models for this compound Investigation

Advancing the understanding of this compound requires the development and application of innovative in vitro and in vivo models that accurately reflect relevant biological environments. Current research often utilizes standard laboratory models, but more complex and physiologically relevant systems are needed to fully evaluate this compound's potential.

Innovative in vitro models could include the development of 3D cell culture systems that mimic the architecture and complexity of infected tissues. Organ-on-a-chip technology, for example, could provide a more accurate representation of human organs and their interactions with pathogens and this compound peerj.comfrontiersin.org. Co-culture models involving both host cells and target microbes could offer insights into the interplay between the compound, the host, and the infection.

In vivo research could move beyond standard animal models to more sophisticated systems that better recapitulate human disease conditions. This might involve using genetically modified animal models that are more susceptible to specific infections or models that mimic compromised immune states. The development of imaging techniques compatible with in vivo systems would also be crucial for tracking this compound distribution and its effects within a living organism researchgate.netpeerj.comfrontiersin.org. Such innovative models are essential for generating data that is more predictive of clinical outcomes.

Addressing Unmet Scientific Questions Regarding this compound's Fundamental Biology

Numerous fundamental biological questions regarding this compound remain unanswered and represent critical areas for future research. A key question revolves around its precise mechanism of action at the molecular level. While identified as an antimicrobial, the specific cellular target(s) and the biochemical pathways it disrupts are not yet fully elucidated based on the available information targetmol.com. Research is needed to determine how this compound interacts with microbial cell components, such as cell walls, membranes, or intracellular machinery frontiersin.orgfrontiersin.org.

Another fundamental question concerns the potential for resistance development to this compound. Studies investigating the mechanisms by which microbes might develop resistance are vital for predicting and mitigating this challenge in clinical applications researchgate.net. This could involve directed evolution experiments or analyzing spontaneous resistant mutants to identify genetic or phenotypic changes.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.